Autotaxin-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

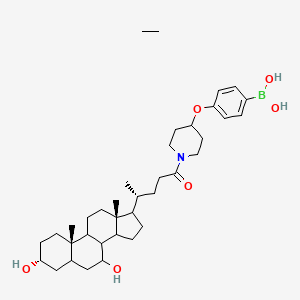

Properties

Molecular Formula |

C37H60BNO6 |

|---|---|

Molecular Weight |

625.7 g/mol |

IUPAC Name |

[4-[1-[(4R)-4-[(3R,7S,10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]piperidin-4-yl]oxyphenyl]boronic acid;ethane |

InChI |

InChI=1S/C35H54BNO6.C2H6/c1-22(4-11-32(40)37-18-14-27(15-19-37)43-26-7-5-24(6-8-26)36(41)42)28-9-10-29-33-30(13-17-35(28,29)3)34(2)16-12-25(38)20-23(34)21-31(33)39;1-2/h5-8,22-23,25,27-31,33,38-39,41-42H,4,9-21H2,1-3H3;1-2H3/t22-,23?,25-,28?,29?,30?,31+,33?,34+,35-;/m1./s1 |

InChI Key |

OJQKYEUHXHSJCV-MKNUFZNJSA-N |

Isomeric SMILES |

B(C1=CC=C(C=C1)OC2CCN(CC2)C(=O)CC[C@@H](C)C3CCC4[C@@]3(CCC5C4[C@H](CC6[C@@]5(CC[C@H](C6)O)C)O)C)(O)O.CC |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2CCN(CC2)C(=O)CCC(C)C3CCC4C3(CCC5C4C(CC6C5(CCC(C6)O)C)O)C)(O)O.CC |

Origin of Product |

United States |

Foundational & Exploratory

Autotaxin-IN-6: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a pivotal role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1] LPA exerts its pleiotropic effects by activating at least six G protein-coupled receptors (LPARs 1-6), thereby influencing a wide array of cellular processes including cell proliferation, migration, survival, and differentiation.[2][3] The dysregulation of the ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and inflammatory disorders, making autotaxin a compelling therapeutic target.[3][4]

Autotaxin-IN-6, also identified as compound 23 in scientific literature, is a potent inhibitor of autotaxin.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a potent inhibitor of the enzymatic activity of autotaxin. By blocking the conversion of LPC to LPA, this compound effectively attenuates the downstream signaling cascades initiated by LPA binding to its receptors. This interruption of the ATX-LPA axis forms the basis of its therapeutic potential.

The Autotaxin-LPA Signaling Pathway

The canonical ATX-LPA signaling pathway begins with the secretion of autotaxin. In the extracellular space, ATX encounters LPC, its primary substrate, and hydrolyzes it to generate LPA. LPA then binds to its cognate G protein-coupled receptors (LPARs) on the cell surface, triggering a variety of intracellular signaling pathways, including those mediated by Gαi, Gαq, and Gα12/13. These pathways, in turn, modulate the activity of downstream effectors such as PI3K, leading to diverse cellular responses.[3][6] this compound acts at the initial step of this cascade, preventing the production of LPA.

The ATX-LPA-IL-6 Amplification Loop in Fibrosis

In the context of fibrotic diseases such as scleroderma, a positive feedback loop involving autotaxin, LPA, and interleukin-6 (IL-6) has been identified. In this amplification loop, LPA stimulates the expression of the pro-inflammatory cytokine IL-6. Subsequently, IL-6 induces the expression of autotaxin, leading to increased production of LPA, which further fuels the cycle. This vicious cycle contributes to the persistent inflammation and fibrosis characteristic of the disease. By inhibiting autotaxin, this compound can potentially disrupt this amplification loop, offering a therapeutic strategy for such conditions.

Quantitative Data

The inhibitory potency of this compound against autotaxin has been determined through in vitro enzymatic assays. Additionally, its effects on cellular functions downstream of LPA signaling have been quantified.

| Parameter | Value | Assay Type | Reference |

| IC50 | 30 nM | In vitro ATX enzyme inhibition | [4][5] |

| LPA1 Internalization Inhibition | ~75% | Cell-based LPA1 internalization assay | [5] |

| Cell Migration Inhibition | Significant reduction | Cell-based migration assay | [4][5] |

Table 1: Quantitative Inhibitory Activity of this compound

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and other autotaxin inhibitors.

Autotaxin Enzyme Inhibition Assay (FS-3 based)

This assay quantifies the enzymatic activity of autotaxin by measuring the hydrolysis of a synthetic, fluorogenic substrate, FS-3.

-

Materials:

-

Human recombinant autotaxin (hATX)

-

FS-3 substrate (Echelon Biosciences)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 0.01% BSA

-

This compound (or other test compounds) dissolved in DMSO

-

Black, 96-well microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare reaction mixtures in a total volume of 60 µL per well in a 96-well plate.

-

For dose-response curves, prepare serial dilutions of this compound in the assay buffer.

-

Add 4 nM of hATX to each well (except for no-enzyme controls).

-

Add varying concentrations of this compound (typically ranging from 0 to 30 µM) to the respective wells.

-

Initiate the reaction by adding FS-3 to a final concentration of 1 µM.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at 2-minute intervals for 1 hour, using excitation and emission wavelengths of 485 nm and 538 nm, respectively.

-

Calculate the percentage of inhibition relative to the DMSO vehicle control and determine the IC50 value using non-linear regression analysis.

-

Cell Migration Assay (Boyden Chamber)

This assay assesses the effect of this compound on the migration of cancer cells in response to an LPA gradient generated by autotaxin.

-

Materials:

-

MDA-MB-231 human breast cancer cells

-

48-well chemotaxis chambers (Neuro Probe, Inc.)

-

Polycarbonate membranes (8 µm pore size)

-

Fibronectin

-

Serum-free cell culture medium containing 0.05% fatty acid-free BSA

-

This compound

-

Recombinant autotaxin

-

LPC

-

-

Procedure:

-

Coat the polycarbonate membranes with 10 µg/mL fibronectin.

-

Harvest MDA-MB-231 cells and resuspend them in serum-free medium at a concentration of 2 x 10^6 cells/mL.

-

In the lower chamber, add serum-free medium containing recombinant autotaxin and LPC to generate an LPA gradient. For inhibitor-treated wells, also add the desired concentration of this compound.

-

Add the cell suspension to the upper chamber of the Boyden chamber.

-

Incubate the chamber for 4 hours at 37°C to allow for cell migration through the porous membrane.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Quantify the reduction in cell migration in the presence of this compound compared to the control.

-

LPA1 Receptor Internalization Assay

This assay visualizes and quantifies the effect of this compound on the LPA-induced internalization of the LPA1 receptor.

-

Materials:

-

HeLa cells stably expressing a tagged LPA1 receptor (e.g., HA-LPA1)

-

Recombinant autotaxin

-

LPC

-

This compound

-

Serum-free cell culture medium containing 0.05% fatty acid-free BSA

-

Primary antibody against the tag (e.g., anti-HA)

-

Fluorescently labeled secondary antibody

-

Confocal microscope

-

-

Procedure:

-

Seed the LPA1-expressing HeLa cells in a suitable imaging dish or plate and allow them to adhere overnight.

-

Serum-starve the cells for several hours before the experiment.

-

Pre-incubate the cells with this compound at the desired concentration for a specified period (e.g., 30 minutes).

-

Stimulate the cells with a mixture of recombinant autotaxin and LPC for a defined time (e.g., 15-30 minutes) to induce LPA1 internalization.

-

Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Incubate the cells with the primary antibody against the LPA1 tag, followed by incubation with the fluorescently labeled secondary antibody.

-

Acquire images of the cells using a confocal microscope.

-

Quantify the degree of receptor internalization by measuring the fluorescence intensity of intracellular vesicles compared to the total cell fluorescence.

-

Conclusion

This compound is a potent and specific inhibitor of autotaxin, effectively blocking the production of the signaling lipid LPA. Its mechanism of action involves the direct inhibition of the enzymatic activity of autotaxin, leading to the attenuation of downstream cellular processes such as cell migration and LPA1 receptor internalization. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the ATX-LPA signaling axis. The ability of this compound to disrupt this key pathway, including its potential to break the ATX-LPA-IL-6 amplification loop in fibrotic diseases, underscores its significance as a valuable research tool and a potential therapeutic candidate. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. docta.ucm.es [docta.ucm.es]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]

- 4. Autotaxin Regulates Vascular Development via Multiple Lysophosphatidic Acid (LPA) Receptors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Autotaxin-IN-6: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Autotaxin-IN-6, a potent inhibitor of Autotaxin (ATX), for researchers, scientists, and drug development professionals. This document outlines the compound's properties, its role in the Autotaxin-LPA signaling pathway, and methodologies for its investigation.

Core Compound Data: this compound

This compound is a potent inhibitor of autotaxin (ATX) with a reported IC50 value of 30 nM.[1][2] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2800898-98-8 | [1] |

| Molecular Formula | C35H54BNO6 | [1] |

| Molecular Weight | 595.62 g/mol | [1] |

| Activity | Potent Autotaxin (ATX) inhibitor with an IC50 of 30 nM. It has been shown to reduce cell migration and is used in anticancer research.[1][2] It prevents LPA1 activation and its Gαi- and PI3K-dependent signaling responses.[2] |

Commercial Suppliers

This compound is available for research purposes from various suppliers, including:

Note: All products are for research use only and not for therapeutic or diagnostic use.

The Autotaxin-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[5][6][7] ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA.[5][6][7]

LPA then acts as an extracellular signaling molecule by binding to at least six specific G protein-coupled receptors (GPCRs), designated LPA1-6.[5][7][8] Activation of these receptors triggers various downstream signaling cascades, including the Ras/Raf, RhoA, phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways.[5] This signaling axis is integral to numerous physiological and pathological processes, such as embryonic development, wound healing, cancer progression, and fibrosis.[5][8][9][10][11]

Autotaxin-LPA-IL-6 Amplification Loop in Fibrosis

In the context of fibrotic diseases such as scleroderma, an amplification loop involving Autotaxin, LPA, and Interleukin-6 (IL-6) has been identified.[12] In this pathogenic feedback loop, LPA stimulates the expression of the pro-inflammatory cytokine IL-6. Subsequently, IL-6 induces the expression of ATX, leading to increased production of LPA, thus perpetuating the fibrotic process.[12]

Experimental Methodologies

While detailed, step-by-step experimental protocols for this compound are proprietary to the developing laboratories, the scientific literature describes several key experimental approaches used to characterize ATX inhibitors.

In Vitro Inhibition Assay

The inhibitory activity of compounds like this compound is often determined using an in vitro enzymatic assay. A common method is the TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline) choline (B1196258) release assay.[12]

Principle: This assay measures the amount of choline released from the hydrolysis of LPC by ATX. The released choline is then oxidized by choline oxidase to produce hydrogen peroxide, which, in the presence of peroxidase, reacts with a chromogenic substrate (like TOOS) to produce a colored product that can be quantified spectrophotometrically. The reduction in color formation in the presence of an inhibitor corresponds to its inhibitory activity.

Cell-Based Assays

To assess the effect of ATX inhibitors on cellular functions, various cell-based assays are employed.

-

Cell Migration Assays: Given that ATX was initially identified as an autocrine motility factor, cell migration assays are crucial.[13] These can be performed using Boyden chambers or wound-healing (scratch) assays. The ability of an inhibitor to reduce cell migration in response to ATX or LPC is quantified.

-

Western Blotting for Downstream Signaling: To confirm the mechanism of action, western blotting can be used to analyze the phosphorylation status of key downstream signaling proteins like AKT and ERK in cells treated with an ATX inhibitor.[14]

In Vivo Pharmacokinetic and Efficacy Studies

For preclinical development, the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ATX inhibitors are evaluated in animal models.

-

Pharmacokinetic Analysis: This involves administering the compound to animals (e.g., mice) via a relevant route (e.g., oral gavage) and collecting blood samples at various time points.[12] The concentration of the drug in the plasma is then measured using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[12]

-

Pharmacodynamic Analysis: To assess the in vivo efficacy of the inhibitor, ATX activity in the plasma of treated animals is measured using the TOOS assay.[12]

-

Efficacy in Disease Models: The therapeutic potential of ATX inhibitors is evaluated in animal models of diseases like idiopathic pulmonary fibrosis or cancer.[15][16] Efficacy is assessed by measuring relevant endpoints, such as tumor growth or markers of fibrosis.

Comparative Inhibitor Data

A number of other ATX inhibitors have been developed, each with varying potencies. The table below provides a comparison of the IC50 values for several of these compounds.

| Inhibitor | IC50 (nM) | Reference(s) |

| This compound | 30 | [1][2][17] |

| ATX inhibitor 11 | 2.7 | [17] |

| Ziritaxestat | 131 | [17] |

| PF-8380 | 2.8 | [4][17] |

| HA130 | 28 | [17] |

| S32826 disodium | 8.8 | [17] |

| ATX inhibitor 26 | 57 | [17] |

| PAT-505 | 2 (Hep3B) | [17] |

| BIO-32546 | 1 | [4] |

| Cudetaxestat | 4.95 | [4] |

References

- 1. This compound - Immunomart [immunomart.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Ace Therapeutics [acetherapeutics.com]

- 4. Autotaxin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Autotaxin-LPA-IL-6 Amplification Loop Drives Scleroderma Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Autotaxin Expression Is Regulated at the Post-transcriptional Level by the RNA-binding Proteins HuR and AUF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Autotaxin facilitates selective LPA receptor signaling | bioRxiv [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

Autotaxin-IN-6: A Technical Guide to its Structure, Properties, and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin-IN-6, also known as compound 23, is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of the signaling lipid lysophosphatidic acid (LPA). The autotaxin-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. Consequently, the inhibition of this pathway has emerged as a promising therapeutic strategy for various diseases, including cancer and idiopathic pulmonary fibrosis. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound, designed to support researchers in their exploration of the ATX-LPA axis.

Chemical Structure and Properties

| Property | Value |

| Molecular Formula | C35H54BNO6 |

| Molecular Weight | 595.62 g/mol |

| CAS Number | 2800898-98-8 |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@]2(C)[C@H]1[C@H]1CC[C@]3(C)--INVALID-LINK--C--INVALID-LINK--C[C@]3(C)[C@H]1C2 |

| IC50 | 30 nM for autotaxin |

| Solubility | 10 mM in DMSO |

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effect by binding to the active site of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to LPA. This reduction in LPA levels leads to the attenuation of downstream signaling cascades initiated by LPA binding to its G protein-coupled receptors (LPARs), primarily LPAR1 through LPAR6.

The inhibition of the ATX-LPA axis by this compound impacts several key cellular processes:

-

Cell Migration: this compound has been shown to reduce cancer cell migration, a critical step in metastasis.

-

LPA1 Receptor Internalization: It significantly decreases the internalization of the LPA1 receptor in ATX-stimulated HeLa cells.

-

Downstream Signaling: this compound prevents the activation of LPA1 and its subsequent Gαi- and PI3K-dependent signaling pathways. This includes the inhibition of downstream effectors such as Akt and ERK.

A significant signaling pathway implicated in fibrosis and inflammation is the Autotaxin-LPA-IL-6 amplification loop . In this pathway, LPA stimulates the production of the pro-inflammatory cytokine Interleukin-6 (IL-6), which in turn upregulates the expression of autotaxin, creating a positive feedback loop that drives disease progression. This compound, by inhibiting ATX, can disrupt this vicious cycle.

Below are Graphviz diagrams illustrating the key signaling pathways affected by this compound.

Caption: ATX-LPA Signaling Pathway Inhibition by this compound.

Caption: Autotaxin-LPA-IL-6 Amplification Loop Disruption.

Experimental Protocols

Detailed experimental protocols are essential for the effective use of this compound in research. Below are representative protocols for key assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Autotaxin Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on purified autotaxin.

Materials:

-

Purified recombinant human autotaxin

-

Lysophosphatidylcholine (LPC) substrate (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)

-

LPA detection kit (e.g., colorimetric or fluorescent)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in assay buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add a fixed amount of purified autotaxin to each well.

-

Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the LPC substrate to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction according to the LPA detection kit manufacturer's instructions.

-

Measure the amount of LPA produced using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Migration Assay (Boyden Chamber Assay)

This protocol outlines a method to evaluate the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

This compound

-

LPA (as a chemoattractant)

-

Boyden chamber inserts (e.g., 8 µm pore size)

-

24-well plates

-

Calcein AM or similar cell staining solution

-

Fluorescence plate reader

Procedure:

-

Culture cancer cells to ~80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Prepare a stock solution of this compound in DMSO.

-

In the lower chamber of the 24-well plate, add serum-free medium containing LPA as a chemoattractant.

-

Harvest the starved cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control.

-

Seed the cell suspension into the upper chamber of the Boyden chamber inserts.

-

Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell line (e.g., 4-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Calcein AM).

-

Quantify the migrated cells by measuring the fluorescence with a plate reader.

Western Blot Analysis of p-Akt and p-ERK

This protocol describes the detection of changes in the phosphorylation status of Akt and ERK in response to this compound treatment.

Materials:

-

Cell line of interest

-

Cell culture medium

-

Serum-free cell culture medium

-

This compound

-

LPA

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to ~80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPA for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, or ERK overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a valuable research tool for investigating the complex roles of the autotaxin-LPA signaling axis in health and disease. Its high potency and selectivity make it an ideal probe for dissecting the molecular mechanisms underlying cell migration, proliferation, and fibrosis. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of targeting autotaxin. As with any experimental work, careful optimization and appropriate controls are crucial for obtaining reliable and reproducible results.

The Discovery and Synthesis of BIO-32546: A Potent, Non-Zinc Binding Autotaxin Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of BIO-32546, a potent and selective inhibitor of autotaxin (ATX). Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid implicated in a range of pathologies, including fibrosis, cancer, and neuropathic pain.[1] The development of potent and specific ATX inhibitors like BIO-32546 represents a promising therapeutic strategy for these conditions. This document details the quantitative biological data, experimental protocols, and relevant biological pathways associated with BIO-32546, serving as a comprehensive resource for researchers in the field.

Quantitative Data Summary

The biological activity and pharmacokinetic properties of BIO-32546 have been extensively characterized. The following tables summarize the key quantitative data, demonstrating its high potency, selectivity, and favorable drug-like properties.[1]

| Parameter | Value | Assay Type |

| IC | 1 nM | FRET-based assay with FS-3 substrate |

| IC | 53 ± 26 nM | LC-MS/MS analysis of LPA reduction |

| IC | 47 ± 20 nM | LC-MS/MS analysis of LPA reduction |

| Selectivity (LPA | > 10 µM | Receptor binding or functional assays |

| Selectivity (S1P | > 10 µM | Receptor binding or functional assays |

| hERG Inhibition | 21.3% @ 10 µM | Electrophysiological assay |

| CYP Isoform Inhibition | > 10 µM (for 1A2, 2C9, 2C19, 2D6, 3A4) | In vitro metabolism assays |

Table 1: In Vitro Biological Activity of BIO-32546.[1]

| Species | Route | Dose (mg/kg) | T | AUC (ng·h/mL) | Oral Bioavailability (F%) | Brain/Plasma Ratio |

| Rat | IV | 1 | 3.0 | 594 | - | - |

| Rat | PO | 10 | - | - | 66 | 0.2 @ 4h |

| Mouse | IV | 2 | 2.2 | 1370 | - | - |

| Mouse | PO | 10 | - | 2050 | 51 | - |

Table 2: Pharmacokinetic Parameters of BIO-32546 in Rat and Mouse.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of BIO-32546.

Synthesis of BIO-32546

The synthesis of BIO-32546 is a multi-step process starting from commercially available materials. A representative synthetic scheme is outlined below, with a detailed protocol for a key intermediate.[1]

Synthesis of Intermediate 8:

-

To a solution of alcohol 7 in CH

2Cl2is added triethylamine. -

The mixture is cooled, and methanesulfonyl chloride is added dropwise.

-

After stirring, the reaction is quenched, and the crude mesylate is extracted and purified.

-

The purified mesylate is dissolved in DMF, and 7-bromonaphthalen-2-ol (B55355) and Cs

2CO3are added. -

The reaction mixture is heated, then cooled, and the product is extracted and purified by column chromatography to yield ether 8 .

Subsequent steps involving iodination, trifluoromethylation, formylation, methylation, and final coupling and deprotection steps are carried out to yield BIO-32546.[1] For complete, step-by-step synthetic procedures, please refer to the supporting information of the source publication.[2]

FRET-Based Autotaxin Activity Assay

The inhibitory potency of BIO-32546 against human autotaxin was determined using a fluorescence resonance energy transfer (FRET)-based assay.[1]

Materials:

-

Human recombinant autotaxin

-

FS-3 FRET substrate

-

Assay buffer (e.g., Tris-based buffer with appropriate salts and detergents)

-

Test compounds (e.g., BIO-32546) dissolved in DMSO

-

384-well microplates

Protocol:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Add a solution of human autotaxin to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Initiate the enzymatic reaction by adding the FS-3 substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the FRET pair in FS-3.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC

50value by fitting the dose-response curve to a four-parameter logistic equation.

In Vivo Efficacy in a Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

The analgesic effects of BIO-32546 were evaluated in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).[1]

Animals:

-

Male Sprague Dawley rats.[3]

Protocol:

-

Induce inflammation by injecting CFA into the plantar surface of one hind paw of each rat.[3]

-

After a set period for inflammation to develop (e.g., 24 hours), administer BIO-32546 or vehicle orally at various doses.[3]

-

At specified time points post-dosing, assess pain behavior using methods such as:

-

Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source.

-

Mechanical Allodynia: Determine the paw withdrawal threshold using von Frey filaments of increasing stiffness.

-

-

Concurrently, collect blood samples to measure plasma concentrations of BIO-32546 and LPA levels to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental processes related to the discovery and development of autotaxin inhibitors.

Caption: The Autotaxin-LPA Signaling Pathway and the Mechanism of Action of BIO-32546.

References

- 1. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]

The Role of Autotaxin-IN-6 in the LPA Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Autotaxin-IN-6, a potent inhibitor of the enzyme autotaxin (ATX), and its role in the lysophosphatidic acid (LPA) signaling pathway. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes the relevant biological pathways and experimental workflows.

Introduction to the Autotaxin-LPA Signaling Axis

The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical pathway involved in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[1][2][3] Autotaxin, a secreted lysophospholipase D, is the primary producer of LPA in the extracellular environment through the hydrolysis of lysophosphatidylcholine (B164491) (LPC).[4][5] LPA then exerts its effects by binding to a family of at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[4][5] The binding of LPA to its receptors initiates a cascade of downstream signaling events that are dependent on the specific receptor subtype and the G protein to which it couples (Gαi/o, Gαq/11, Gα12/13, and Gαs).[5][6] Dysregulation of the ATX-LPA axis has been implicated in the progression of numerous diseases, including cancer, idiopathic pulmonary fibrosis, and other inflammatory conditions, making it a significant target for therapeutic intervention.[3][7]

This compound: A Potent Inhibitor of Autotaxin

This compound (also referred to as compound 23 in some literature) is a potent small molecule inhibitor of autotaxin. Its primary mechanism of action is the direct inhibition of the enzymatic activity of ATX, thereby blocking the conversion of LPC to LPA.[8] By reducing the levels of extracellular LPA, this compound effectively attenuates the downstream signaling cascades initiated by LPA receptor activation.

Mechanism of Action

Autotaxin possesses a tripartite binding site composed of a catalytic site, a hydrophobic pocket, and a tunnel.[9] While the exact binding mode of this compound has not been explicitly detailed in publicly available literature, potent inhibitors of this class typically interact with the active site or the hydrophobic pocket to prevent substrate binding and/or catalysis. The inhibition of ATX by this compound leads to a significant reduction in LPA production, which in turn mitigates LPA-mediated cellular responses such as cell migration and invasion.[8]

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 30 nM | Recombinant human ATX | [8] |

| Effect on LPA1 Internalization | Significantly reduced | HeLa cells expressing HA/LPA1 | [6] |

| Effect on Cell Migration | Dose-dependent reduction | Melanoma cells | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in the LPA signaling pathway.

Autotaxin Activity Assay (Choline Release Assay)

This assay measures the enzymatic activity of ATX by quantifying the amount of choline (B1196258) released from the hydrolysis of LPC.

Materials:

-

Recombinant human autotaxin

-

Lysophosphatidylcholine (LPC) as substrate

-

This compound

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

TOOS reagent (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, varying concentrations of this compound, and recombinant human autotaxin.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding LPC to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction and prepare the choline detection reagent containing choline oxidase, HRP, TOOS, and 4-aminoantipyrine in a suitable buffer.

-

Add the choline detection reagent to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow for color development.

-

Measure the absorbance at a wavelength of 555 nm using a microplate reader.

-

Calculate the percentage of ATX inhibition for each concentration of this compound and determine the IC50 value.

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on the migration of cells in response to a chemoattractant, such as LPA or serum.

Materials:

-

Cell line of interest (e.g., melanoma cells, breast cancer cells)

-

Boyden chamber inserts (e.g., 8 µm pore size)

-

24-well plates

-

Cell culture medium (serum-free and serum-containing)

-

This compound

-

Chemoattractant (e.g., LPA, FBS)

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Culture cells to sub-confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Prepare a cell suspension in serum-free medium.

-

In the bottom wells of a 24-well plate, add medium containing the chemoattractant.

-

In the top chamber of the Boyden inserts, add the cell suspension along with varying concentrations of this compound or vehicle control.

-

Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 6-24 hours).

-

After incubation, remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the insert membrane.

-

Fix the migrated cells on the lower surface of the membrane with a fixing solution.

-

Stain the migrated cells with a staining solution.

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Quantify the results and express them as the percentage of migration inhibition compared to the vehicle control.

Visualizing the LPA Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the LPA signaling pathway and a typical experimental workflow for studying the effects of this compound.

Caption: The LPA signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for investigating this compound.

Conclusion

This compound is a valuable research tool for elucidating the complex role of the ATX-LPA signaling axis in health and disease. Its high potency and specificity make it an excellent candidate for in vitro and potentially in vivo studies aimed at understanding the therapeutic potential of targeting autotaxin. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to design and execute robust experiments to further explore the multifaceted effects of inhibiting this critical signaling pathway. Further research is warranted to fully characterize the binding mode of this compound and to explore its efficacy in various preclinical disease models.

References

- 1. Integrin-mediated cell surface recruitment of autotaxin promotes persistent directional cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Linking medicinal cannabis to autotaxin–lysophosphatidic acid signaling | Life Science Alliance [life-science-alliance.org]

- 7. atsjournals.org [atsjournals.org]

- 8. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

The Preclinical Efficacy of Autotaxin Inhibitors in Idiopathic Pulmonary Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive lung disease with a significant unmet medical need.[1][2][3] The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has emerged as a key player in the pathogenesis of IPF, making it a compelling target for therapeutic intervention.[1][2][4] Autotaxin, a secreted lysophospholipase D, is the primary producer of extracellular LPA, a bioactive lipid that mediates a range of pro-fibrotic cellular responses through its G protein-coupled receptors, particularly LPA1.[4][5][6] This technical guide provides a comprehensive overview of the preclinical evaluation of autotaxin inhibitors for IPF research, with a focus on quantitative data, experimental methodologies, and key signaling pathways. While this guide centers on the general class of autotaxin inhibitors due to the lack of specific public information on a compound designated "Autotaxin-IN-6," the presented data from representative molecules offer a robust framework for understanding the therapeutic potential of targeting autotaxin in IPF.

Core Concept: The Autotaxin-LPA Signaling Axis in IPF

Autotaxin (ATX) catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA).[4] In the context of pulmonary fibrosis, elevated levels of ATX and LPA have been observed in the lungs of IPF patients.[7] LPA, through its interaction with LPA receptors (primarily LPA1) on various cell types, including epithelial cells and fibroblasts, triggers a cascade of pro-fibrotic events.[6][8] These events include:

-

Epithelial Cell Apoptosis: LPA signaling can induce the apoptosis of alveolar epithelial cells, a key initiating event in the development of fibrosis.[4][5]

-

Fibroblast Recruitment and Proliferation: LPA acts as a potent chemoattractant for fibroblasts, promoting their migration to the site of injury and stimulating their proliferation.[6][8]

-

Myofibroblast Differentiation: LPA signaling contributes to the transformation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive extracellular matrix (ECM) deposition.

-

Increased Vascular Permeability: The ATX-LPA axis can increase vascular leakage, contributing to tissue edema and inflammation.[5]

-

Activation of Pro-Fibrotic Mediators: LPA signaling can lead to the activation of other pro-fibrotic pathways, such as the transforming growth factor-beta (TGF-β) pathway.[4]

By inhibiting autotaxin, the production of LPA is reduced, thereby attenuating these downstream pro-fibrotic effects.[7]

Quantitative Preclinical Data for Representative Autotaxin Inhibitors

The following tables summarize key quantitative data from preclinical studies of various autotaxin inhibitors in the context of pulmonary fibrosis research.

Table 1: In Vitro Potency and Cellular Activity

| Compound | Target | IC50 (nM) | Cell Line | Assay | Key Findings |

| Novel Inhibitor (Shenyang Pharmaceutical University) | Autotaxin | 0.7 | MRC-5 | Cell Viability | No toxicity observed at doses up to 80 µM.[9] |

| MRC-5 | Wound Healing Assay (TGF-β1 treated) | Reduced wound healing rate to 26.6%, indicating inhibition of fibroblast migration.[9] | |||

| MRC-5 | Western Blot | Significantly inhibited the expression of α-SMA, COL1A1, and fibronectin at 10 µM.[9] | |||

| Ziritaxestat (GLPG1690) | Autotaxin | 5.0 | - | In vitro enzyme activity | Potent inhibitor of autotaxin.[10] |

| BBT-877 | Autotaxin | 2.4 | - | In vitro enzyme activity | Potent inhibitor of autotaxin.[10] |

| 6.5 - 6.9 (human plasma) | - | Ex vivo LysoPLD activity | More potent than GLPG1690 in human plasma.[10] |

Table 2: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model

| Compound | Animal Model | Dosing Regimen | Key Efficacy Readouts | Results |

| Novel Inhibitor (Shenyang Pharmaceutical University) | Mouse | 30 and 60 mg/kg, oral, for 3 weeks | Lung Function | Significant reduction in end-expiratory pause, relaxation time, and enhanced pause parameters.[9] |

| Histopathology | Strong reduction in severe epithelial degeneration, fibrosis, and pathological changes in alveoli structure.[9] | |||

| Fibrosis Markers | Marked decrease in hydroxyproline (B1673980) levels (151.0 and 198.2 µg/g at 30 and 60 mg/kg, respectively).[9] | |||

| Reduction in α-SMA, COL1A1, and fibronectin expression.[9] | ||||

| Ziritaxestat (GLPG1690) | Mouse | - | Ashcroft Score & Collagen Content | Superior to pirfenidone (B1678446) and similar to nintedanib (B1663095) in reducing fibrosis.[11] |

| BBT-877 | Mouse | Oral, twice a day from day 7 to 21 | Body Weight & Lung Weight | Significantly reduced body weight loss and lung weight.[10] |

| Ashcroft Score & Collagen Content | Significantly reduced Ashcroft score and collagen content.[10] |

Table 3: Pharmacokinetic Properties

| Compound | Species | Administration | Half-life (t1/2) | Oral Bioavailability (%) | Key Observations |

| Novel Inhibitor (Shenyang Pharmaceutical University) | Rat | 40 mg/kg, oral | 1.6 h | 69.5% | Good oral bioavailability.[9] |

| Ziritaxestat (GLPG1690) | Healthy Human Subjects | Oral | ~5 h | - | Rapidly absorbed and eliminated.[11] |

| BBT-877 | Healthy Human Subjects | Oral | ~12 h | - | Dose-proportional increase in systemic exposure.[10] |

Key Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

The bleomycin-induced lung fibrosis model is the most widely used preclinical model for IPF research.[12][13]

Objective: To induce lung fibrosis in mice to evaluate the therapeutic efficacy of autotaxin inhibitors.

Materials:

-

Sterile saline

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Mice (C57BL/6 strain is commonly used due to its susceptibility to bleomycin-induced fibrosis)[12]

-

Intratracheal instillation device

-

Autotaxin inhibitor compound and vehicle

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

-

Anesthesia: Anesthetize the mice using a suitable anesthetic agent.

-

Bleomycin Instillation: Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin sulfate dissolved in sterile saline. The dose of bleomycin can vary but is typically in the range of 1-3 U/kg.

-

Treatment Regimen:

-

Prophylactic: Begin treatment with the autotaxin inhibitor before or at the same time as bleomycin administration.

-

Therapeutic: To better mimic the clinical scenario, initiate treatment with the autotaxin inhibitor at a later time point when fibrosis is already established (e.g., 7-14 days post-bleomycin instillation).[14] Administer the compound (e.g., orally via gavage) at the desired doses and frequency for a specified duration (e.g., 14-21 days). A vehicle control group should be included.

-

-

Monitoring: Monitor the animals for changes in body weight and overall health throughout the study.

-

Endpoint Analysis (typically at day 21 or 28):

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to measure total and differential cell counts, and protein concentration as markers of inflammation and lung injury.

-

Histopathology: Harvest the lungs, fix them in formalin, and embed in paraffin. Stain lung sections with Masson's trichrome or Sirius red to visualize and quantify collagen deposition. The severity of fibrosis is often scored using the Ashcroft scoring system.[12]

-

Hydroxyproline Assay: Measure the hydroxyproline content in lung tissue homogenates as a quantitative measure of collagen deposition.

-

Gene and Protein Expression Analysis: Analyze the expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA), collagen type I alpha 1 (COL1A1), and fibronectin in lung tissue using techniques like qPCR, Western blotting, or immunohistochemistry.[9]

-

Visualizing the Core Mechanisms

Signaling Pathway of Autotaxin in Idiopathic Pulmonary Fibrosis

Caption: Autotaxin-LPA signaling pathway in IPF.

Experimental Workflow for Preclinical Evaluation of an Autotaxin Inhibitor

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scripps.edu [scripps.edu]

- 8. Inhibition of LPA-LPAR1 and VEGF-VEGFR2 Signaling in IPF Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]

- 10. bridgebiorx.com [bridgebiorx.com]

- 11. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 13. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

Autotaxin-IN-6: A Potent Inhibitor for Scleroderma Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Autotaxin-IN-6, a potent small-molecule inhibitor of autotaxin (ATX), for its potential application in scleroderma fibrosis research. While direct studies of this compound in scleroderma models are not yet published, its mechanism of action targets a critical pathway in fibrosis pathogenesis, making it a valuable tool for investigation.

Introduction to Autotaxin and its Role in Scleroderma Fibrosis

Systemic sclerosis (scleroderma) is characterized by excessive fibrosis in the skin and internal organs. A key signaling pathway implicated in this process is the autotaxin-lysophosphatidic acid (ATX-LPA) axis. Autotaxin is a secreted enzyme that converts lysophosphatidylcholine (B164491) (LPC) into the bioactive lipid, lysophosphatidic acid (LPA).[1] LPA then binds to its G protein-coupled receptors (LPARs), primarily LPAR1, on fibroblasts, leading to their proliferation, migration, and differentiation into myofibroblasts—the primary collagen-producing cells in fibrosis.[2]

Furthermore, a pro-fibrotic amplification loop involving Interleukin-6 (IL-6) has been identified in scleroderma.[3][4] LPA stimulates the production of the pro-inflammatory cytokine IL-6 by fibroblasts.[3] In turn, IL-6 upregulates the expression of autotaxin, creating a vicious cycle that perpetuates fibroblast activation and tissue fibrosis.[3][5] Therefore, inhibiting autotaxin activity presents a promising therapeutic strategy to disrupt this fibrotic cascade.

This compound: A Novel Allosteric Inhibitor

This compound (also known as compound 23) is a novel, potent, and allosteric inhibitor of autotaxin.[6][7] It was developed through a structure-based design approach, starting from the endogenous allosteric modulator, bile acid.[5] this compound binds to a tunnel-like allosteric site on the autotaxin enzyme, distinct from the active site where LPC binds.[5] This allosteric inhibition mechanism offers a unique mode of action for disrupting ATX function.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound based on published research.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC | 30 nM | Recombinant human autotaxin | [6][7] |

| LPA1 Internalization Inhibition | ~75% | ATX-stimulated HeLa cells | [6][8] |

| Cell Migration Inhibition | Significant reduction | HeLa cells | [6][7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

Autotaxin Enzyme Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against recombinant human autotaxin.

Materials:

-

Recombinant human autotaxin (ENPP2)

-

Lysophosphatidylcholine (LPC) substrate

-

This compound

-

Assay buffer (e.g., Tris-based buffer with appropriate co-factors)

-

Detection reagent (e.g., a fluorescent probe for choline (B1196258) or a coupled enzyme system)

-

384-well microplate

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well microplate, add the recombinant autotaxin enzyme to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the LPC substrate to all wells.

-

Incubate the reaction for a specific time at 37°C.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Add the detection reagent and incubate as required.

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC

50value by fitting the data to a dose-response curve.

LPA1 Receptor Internalization Assay

This assay measures the ability of this compound to prevent the internalization of the LPA1 receptor in response to ATX-generated LPA.

Materials:

-

HeLa cells (or other suitable cell line) stably expressing a tagged LPAR1 (e.g., GFP-LPAR1)

-

Recombinant human autotaxin

-

LPC

-

This compound

-

Cell culture medium

-

Imaging medium (e.g., phenol (B47542) red-free medium)

-

High-content imaging system or confocal microscope

Procedure:

-

Seed the LPAR1-expressing HeLa cells in a multi-well imaging plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound or vehicle control for a specified time.

-

Stimulate the cells by adding a mixture of recombinant autotaxin and LPC to the wells.

-

Incubate the cells at 37°C to allow for LPAR1 internalization.

-

Fix the cells with paraformaldehyde.

-

Image the cells using a high-content imaging system or a confocal microscope.

-

Quantify the internalization of the tagged LPAR1 by measuring the fluorescence intensity within intracellular vesicles compared to the cell membrane.

-

Calculate the percentage of inhibition of internalization for each concentration of this compound.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of cells, a key process in fibrosis.

Materials:

-

Fibroblast cell line (e.g., NIH-3T3 or primary human dermal fibroblasts)

-

Cell culture medium

-

This compound

-

Mitomycin C (to inhibit cell proliferation)

-

A sterile pipette tip or a wound-healing insert

-

Microscope with a camera

Procedure:

-

Grow the fibroblasts to a confluent monolayer in a multi-well plate.

-

Treat the cells with Mitomycin C for a sufficient time to arrest cell division.

-

Create a "scratch" or wound in the cell monolayer using a sterile pipette tip or by removing the insert.

-

Wash the wells to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the area of the wound at each time point using image analysis software.

-

Calculate the rate of wound closure for each condition and determine the effect of this compound on cell migration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows relevant to the study of this compound in the context of scleroderma fibrosis.

Caption: The Autotaxin-LPA-IL-6 amplification loop in scleroderma fibrosis.

Caption: Experimental workflow for evaluating this compound in scleroderma fibrosis research.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of autotaxin that effectively blocks downstream signaling events such as LPA1 receptor internalization and cell migration. While its efficacy has not been directly demonstrated in scleroderma models, its mechanism of action strongly supports its use as a chemical probe to investigate the role of the ATX-LPA-IL-6 axis in fibrosis. Future studies should focus on evaluating this compound in in vitro models using scleroderma patient-derived fibroblasts and in in vivo models of scleroderma, such as the bleomycin-induced fibrosis model. Such studies will be crucial in validating autotaxin inhibition as a therapeutic strategy for this debilitating disease.

References

- 1. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]

- 2. Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis [mdpi.com]

- 3. An Autotaxin-LPA-IL-6 Amplification Loop Drives Scleroderma Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidic Acid and IL-6 Trans-signaling Interact via YAP/TAZ and STAT3 Signaling Pathways in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.org]

- 8. The Expression Regulation and Biological Function of Autotaxin [mdpi.com]

Understanding the Role of Autotaxin Inhibition in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2] The Autotaxin-LPA signaling axis is critically involved in a multitude of physiological processes, but its dysregulation has been strongly implicated in the pathology of several diseases, including cancer.[2][3][4] Elevated expression of autotaxin is associated with increased tumor progression, angiogenesis, metastasis, and resistance to therapy.[1] This has positioned autotaxin as a compelling therapeutic target in oncology.[5] This technical guide provides an in-depth overview of the function of autotaxin inhibitors in cancer, summarizing key preclinical and clinical findings, outlining experimental methodologies, and visualizing the underlying biological pathways.

While this guide focuses on the broader class of autotaxin inhibitors, it is important to note that a specific compound denoted as "Autotaxin-IN-6" was not identifiable in publicly available scientific literature. The information presented herein is a synthesis of data from well-characterized autotaxin inhibitors.

The Autotaxin-LPA Signaling Axis in Cancer

Autotaxin catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA.[5][6] LPA then binds to at least six G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that promote key hallmarks of cancer.[2][3]

The pro-tumorigenic functions of the ATX-LPA axis include:

-

Cell Proliferation and Survival: LPA signaling activates pathways such as PI3K-AKT and MAPK, which promote cancer cell growth and inhibit apoptosis.[7]

-

Metastasis: The axis enhances cancer cell migration and invasion, facilitating the metastatic cascade.[8]

-

Angiogenesis: LPA stimulates the formation of new blood vessels, which are essential for tumor growth and dissemination.[1]

-

Tumor Microenvironment Modulation: The ATX-LPA axis influences the tumor microenvironment by promoting inflammation and fibrosis, creating a supportive niche for tumor progression.[6][9] Cancer-associated fibroblasts (CAFs) are a major source of autotaxin within the tumor microenvironment.[6]

-

Therapy Resistance: LPA signaling has been shown to confer resistance to both chemotherapy and radiotherapy, diminishing the efficacy of standard cancer treatments.[1]

Quantitative Data on Autotaxin Inhibitors

A number of small molecule inhibitors of autotaxin have been developed and evaluated in preclinical and clinical settings.[4] The following tables summarize key quantitative data for some of these inhibitors.

| Inhibitor | Target | IC50 | Ki | Assay Type | Reference |

| S32826 | ATX | 5.6 nM | - | LPC Substrate | [4][10] |

| Compound 6 | ATX | 220 nM | - | LPC Substrate | [10] |

| BrP-LPA (7) | ATX | 0.7–1.6 μM | - | LPC Substrate | [10] |

| FTY720-P (8) | ATX | - | 0.2 μM | Bis-pNPP Substrate | [10] |

| Compound 17 | ATX | 900 nM | 0.7 µM | FS-3 Substrate | [4][10] |

| Compound 18 | ATX | 1.5 µM | - | FS-3 Substrate | [4][10] |

| Compound 19 | ATX | 1.6 µM | - | FS-3 Substrate | [4][10] |

| Compound 33 | hATX | 10 nM | - | Biochemical Assay | [10] |

| Compound 33 | ATX | 55 nM | - | Plasma Assay | [10] |

| Compound 47 | ATX / LPA1 | 9 nM / 14 µM | - | Biochemical Assay | [4] |

| ATX-1d | ATX | 1.8 ± 0.3 μM | - | FS-3 Hydrolysis | [11] |

| X-165 | ATX | 5.4 nM | - | Biochemical Assay | [12] |

| X-165 | ATX | 41 nM | - | Human Whole Blood | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Autotaxin Enzyme Inhibition Assay (FS-3)

This assay is commonly used to determine the potency of autotaxin inhibitors.

Principle: The fluorogenic substrate FS-3 is cleaved by autotaxin, releasing a fluorescent product. The inhibitor's ability to reduce the rate of this reaction is measured.

Methodology:

-

Recombinant human autotaxin is incubated with the test inhibitor at various concentrations in an appropriate assay buffer.

-

The reaction is initiated by the addition of the FS-3 substrate.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

The rate of the reaction is calculated from the linear phase of the fluorescence curve.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[11]

Cell-Based Proliferation Assays

These assays assess the effect of autotaxin inhibitors on cancer cell growth.

Principle: The proliferation of cancer cells is measured in the presence of varying concentrations of the autotaxin inhibitor.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the autotaxin inhibitor.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, WST-8, or CellTiter-Glo).

-

The absorbance or fluorescence is measured using a plate reader.

-

IC50 values are calculated by plotting cell viability against inhibitor concentration.

In Vivo Tumor Xenograft Models

These models are used to evaluate the anti-tumor efficacy of autotaxin inhibitors in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. The effect of the autotaxin inhibitor on tumor growth is then monitored.

Methodology:

-

A suspension of human cancer cells is injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives the autotaxin inhibitor (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[13][14]

Visualizations

Signaling Pathway Diagram

Caption: The Autotaxin-LPA signaling pathway in cancer.

Experimental Workflow Diagram

Caption: A general experimental workflow for evaluating Autotaxin inhibitors.

Conclusion

The inhibition of autotaxin represents a promising therapeutic strategy in oncology. By targeting a key enzyme in a critical signaling pathway, autotaxin inhibitors have the potential to impact multiple facets of cancer progression, from primary tumor growth to metastasis and therapy resistance. The data from various preclinical and emerging clinical studies on compounds like IOA-289 (cambritaxestat) and GLPG1690 underscore the therapeutic potential of this drug class.[13][15][16][17] Further research and clinical development are warranted to fully elucidate the role of autotaxin inhibitors in the oncologist's armamentarium.

References

- 1. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications [mdpi.com]

- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Realising the potential of autotaxin inhibition in cancer | pharmaphorum [pharmaphorum.com]

- 6. ionctura.com [ionctura.com]

- 7. Role of Autotaxin in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New insights into the autotaxin/LPA axis in cancer development and metastasis [inis.iaea.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study [mdpi.com]

- 12. books.rsc.org [books.rsc.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Inhibition of Autotaxin with GLPG1690 Increases the Efficacy of Radiotherapy and Chemotherapy in a Mouse Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 17. ionctura.com [ionctura.com]

Preliminary Efficacy of Autotaxin Inhibition: A Technical Overview

Disclaimer: No specific preliminary studies or data were found for a compound designated "Autotaxin-IN-6" in the public domain as of October 2025. This document provides a comprehensive technical guide based on preliminary efficacy studies of other well-documented Autotaxin (ATX) inhibitors, which may serve as a surrogate for understanding the potential of novel inhibitors targeting this pathway. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid lysophosphatidic acid (LPA) in the extracellular space.[1] The ATX-LPA signaling axis is a critical pathway implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[2][3] Consequently, ATX has emerged as a promising therapeutic target for a range of diseases, most notably idiopathic pulmonary fibrosis (IPF) and other fibrotic conditions, as well as cancer.[4][5][6] This guide summarizes key preclinical data and experimental methodologies related to the efficacy of ATX inhibitors, with a particular focus on the interconnectedness of the ATX-LPA axis with interleukin-6 (IL-6) signaling.

Quantitative Data on Autotaxin Inhibitor Efficacy

The following tables present a summary of quantitative data from in vitro and in vivo studies of various ATX inhibitors. This data provides a benchmark for evaluating the potency and efficacy of novel compounds.

In Vitro Efficacy Data

| Inhibitor | Assay Type | System | IC50 | Reference |

| PAT-048 | ATX Activity (TOOS choline (B1196258) release) | Mouse Plasma | 20 nM | [7] |

| ATX-1d | ATX Enzyme Inhibition | In Vitro | 1.8 µM | [3] |

| Ziritaxestat (GLPG1690) | ATX Inhibition | In Vitro | 95 nM (Ki) | [8] |

| CpdA | ATX Inhibition | In Vitro | Not specified | [8] |

In Vivo Efficacy Data

| Inhibitor | Animal Model | Dosing | Key Findings | Reference |

| PAT-048 | Bleomycin-induced dermal fibrosis (mouse) | 10 mg/kg, oral | 75% inhibition of ATX activity at 24 hours; significant reduction in dermal fibrosis.[7] | [7] |

| Ziritaxestat (GLPG1690) | Radiation-induced pulmonary fibrosis (mouse) | 30 mg/kg, b.i.d., oral | Markedly reduced pulmonary collagen I levels.[8] | [8] |

| PF8380 | Carotid artery injury (mouse) | Daily for 4 weeks | Significantly reduced ATX-induced LPA levels in carotid tissue. |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols used to assess the efficacy of ATX inhibitors.

In Vitro Autotaxin Activity Assay (TOOS Method)

Objective: To determine the in vitro potency of an inhibitor against ATX enzymatic activity.

Principle: This assay measures the amount of choline released from the hydrolysis of lysophosphatidylcholine (B164491) (LPC) by ATX. The liberated choline is then detected using an enzymatic photometric method.

Protocol Outline:

-

Prepare a reaction mixture containing LysoPLD buffer, the test inhibitor at various concentrations, and a source of ATX (e.g., recombinant human ATX or plasma).

-

Initiate the reaction by adding a known concentration of an LPC substrate (e.g., 14:0 LPA).[7]

-

Incubate the reaction at 37°C for a specified time (e.g., 1.5 hours).[7]

-

Stop the reaction and measure the amount of choline produced using a commercially available choline oxidase-based detection kit.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Measurement of Plasma LPA Levels

Objective: To assess the in vivo target engagement and pharmacodynamic effect of an ATX inhibitor.

Principle: Liquid chromatography-mass spectrometry (LC-MS/MS) is used to quantify the levels of various LPA species in plasma samples from treated and untreated animals.

Protocol Outline:

-

Collect blood samples from animals at various time points after administration of the ATX inhibitor.

-

Prepare plasma by centrifugation.

-

Extract lipids from the plasma using a suitable organic solvent system.

-

Analyze the lipid extract using a validated LC-MS/MS method to separate and quantify different LPA species.

-

Compare the LPA levels in treated animals to those in vehicle-treated controls to determine the percentage of LPA reduction.

Bleomycin-Induced Fibrosis Model

Objective: To evaluate the in vivo anti-fibrotic efficacy of an ATX inhibitor.

Principle: Bleomycin (B88199), an anti-cancer agent, is known to induce fibrosis in various organs, including the skin and lungs, when administered locally or systemically. This model recapitulates key aspects of human fibrotic diseases.

Protocol Outline:

-

Induce fibrosis in mice by daily subcutaneous or intratracheal injections of bleomycin for a specified period (e.g., 2-4 weeks).

-

Administer the test ATX inhibitor or vehicle to the mice, either prophylactically (starting at the same time as bleomycin) or therapeutically (starting after the establishment of fibrosis).

-

At the end of the study, sacrifice the animals and collect the affected tissue (e.g., skin or lung).

-

Assess the extent of fibrosis by:

-

Histology: Staining tissue sections with Masson's trichrome or for collagen to visualize fibrosis.

-

Hydroxyproline Assay: Quantifying the total collagen content in the tissue.

-

Gene Expression Analysis (qPCR): Measuring the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2).

-

Immunohistochemistry: Staining for markers of myofibroblast activation (e.g., α-smooth muscle actin).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the science.

This diagram illustrates the enzymatic conversion of LPC to LPA by ATX. LPA then binds to its receptors (LPARs) on the surface of cells like fibroblasts, triggering downstream signaling that leads to increased IL-6 expression and a pro-fibrotic response. Notably, IL-6 can, in turn, stimulate the expression of ATX, creating a positive feedback loop that amplifies the fibrotic process.[7] ATX inhibitors block the initial step of this cascade.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An Autotaxin/Lysophosphatidic Acid/Interleukin-6 Amplification Loop Drives Scleroderma Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Potent In Vivo Autotaxin Inhibitors that Bind to Both Hydrophobic Pockets and Channels in the Catalytic Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Autotaxin-LPA-IL-6 Amplification Loop Drives Scleroderma Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Autotaxin-IN-6 and Its Effect on Cell Migration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel Autotaxin inhibitor, Autotaxin-IN-6, with a specific focus on its inhibitory effects on cell migration. This document details the mechanism of action, quantitative data from key experiments, and the methodologies employed in its evaluation.

Introduction to Autotaxin and Its Role in Cell Migration

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, survival, and migration.[2] Elevated ATX levels have been associated with various diseases, including cancer, where it promotes tumor progression and metastasis by stimulating cancer cell motility.[3] Consequently, the inhibition of Autotaxin has emerged as a promising therapeutic strategy for various pathologies.

This compound: A Novel Allosteric Inhibitor